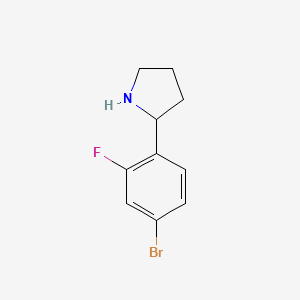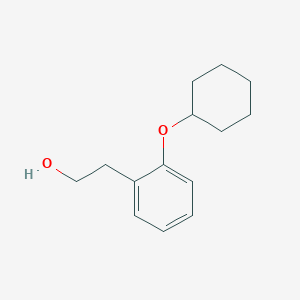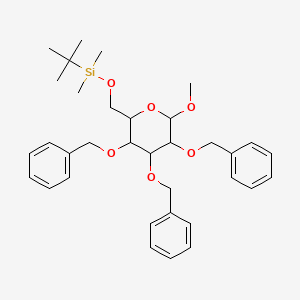![molecular formula C12H22N8O2 B12066333 2-Imino-1-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethyl]imidazolidin-4-one CAS No. 98690-32-5](/img/structure/B12066333.png)
2-Imino-1-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethyl]imidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[ETHANE-1,2-DIYLBIS(IMINOETHANE-2,1-DIYL)]BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] is a complex organic compound with the molecular formula C12H20N6O4. It is known for its unique structure, which includes multiple imidazolidine rings and amino groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[ETHANE-1,2-DIYLBIS(IMINOETHANE-2,1-DIYL)]BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] typically involves the reaction of ethane-1,2-diamine with imidazolidine-2,4-dione derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires precise temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds, followed by their subsequent reaction to form the final product. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[ETHANE-1,2-DIYLBIS(IMINOETHANE-2,1-DIYL)]BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-imidazolidine derivatives, while substitution reactions can produce a variety of substituted imidazolidine compounds .
Aplicaciones Científicas De Investigación
1,1’-[ETHANE-1,2-DIYLBIS(IMINOETHANE-2,1-DIYL)]BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[ETHANE-1,2-DIYLBIS(IMINOETHANE-2,1-DIYL)]BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazolidine rings and amino groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[ETHANE-1,2-DIYLBIS(IMINOETHANE-2,1-DIYL)]BIS[IMIDAZOLIDINE-2,4-DIONE]: Similar structure but lacks amino groups.
BIS-MALEIMIDOETHANE: Contains maleimide groups instead of imidazolidine rings
Uniqueness
1,1’-[ETHANE-1,2-DIYLBIS(IMINOETHANE-2,1-DIYL)]BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] is unique due to its combination of imidazolidine rings and amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
98690-32-5 |
|---|---|
Fórmula molecular |
C12H22N8O2 |
Peso molecular |
310.36 g/mol |
Nombre IUPAC |
2-imino-1-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethyl]imidazolidin-4-one |
InChI |
InChI=1S/C12H22N8O2/c13-11-17-9(21)7-19(11)5-3-15-1-2-16-4-6-20-8-10(22)18-12(20)14/h15-16H,1-8H2,(H2,13,17,21)(H2,14,18,22) |
Clave InChI |
IZEOSXUWGIMWDU-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(=N)N1CCNCCNCCN2CC(=O)NC2=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B12066270.png)


![1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt)](/img/structure/B12066279.png)



![Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12066300.png)
![3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic Acid](/img/structure/B12066313.png)

![3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B12066322.png)
![3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate](/img/structure/B12066323.png)
